![molecular formula C9H8N2O3 B032289 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one CAS No. 162012-72-8](/img/structure/B32289.png)
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Overview
Description
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinazolinone derivatives have shown antitumor activities .
Mode of Action
It is known that quinazolinone derivatives can inhibit certain kinases , which are key enzymes in signal transduction pathways and play crucial roles in cellular processes such as growth, differentiation, and apoptosis.
Biochemical Pathways
Given its potential kinase inhibitory activity , it may impact pathways involving these enzymes, leading to downstream effects on cell growth and proliferation.
Pharmacokinetics
Its molecular weight of 19217 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Quinazolinone derivatives have been shown to exhibit antitumor activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a refrigerator , indicating that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the preparation of 4-anilinoquinazoline derivatives that have shown antitumor activities .
Molecular Mechanism
It is known to be a reactant in the synthetic preparation of 2-arylbenzothiazoles as kinase inhibitors , suggesting it may interact with biomolecules and influence gene expression.
Biological Activity
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazolinone core with hydroxyl and methoxy substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, suggesting it may be useful in developing new antibacterial agents .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies showed that it can inhibit the proliferation of several cancer cell lines, including gastric adenocarcinoma (AGS) and lung cancer cells (A549). Specifically, treatment with this compound resulted in decreased cell viability and suppressed motility associated with epithelial-mesenchymal transition (EMT) markers .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | Concentration (μM) | Cell Viability (%) |
---|---|---|
AGS | 100 | 65 |
A549 | 100 | 70 |
Caco-2 | 100 | 50 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit c-Src non-receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cancer progression. This inhibition can lead to reduced cellular proliferation and migration, making it a candidate for cancer therapy .
Inhibition of Tyrosine Kinases
The compound's ability to inhibit tyrosine kinases suggests potential applications in treating diseases characterized by uncontrolled cell growth, such as cancer and inflammatory conditions. It has been noted for its selective inhibition of c-Src over other tyrosine kinases like EGF receptor tyrosine kinase .
Case Studies and Research Findings
- Gastric Cancer Study : A study involving AGS cells demonstrated that treatment with this compound at concentrations as low as 5 μM significantly increased the expression of E-cadherin while decreasing N-cadherin and EMT transcription factors (Snail, Slug, Twist), indicating its potential in reversing EMT and inhibiting metastasis .
- Antimicrobial Efficacy : Another study highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.
Scientific Research Applications
Therapeutic Applications
1. Antitumor Activity
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one has been identified as a reactant in the synthesis of 4-anilinoquinazoline derivatives, which exhibit notable antitumor properties. These derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including lung and breast cancers .
2. Kinase Inhibition
This compound serves as a precursor for developing kinase inhibitors, particularly in the context of targeted cancer therapies. The optimization of substituted 2-arylbenzothiazoles based on quinazoline structures has led to compounds that demonstrate low nanomolar inhibitory activities against specific kinases involved in cancer progression .
Case Study 1: Synthesis and Anticancer Activity
A study highlighted the synthesis of 6-hydroxy-7-methoxyquinazoline derivatives from this compound. The resulting compounds were tested for their efficacy against various cancer cell lines, showing promising results with IC values in the low micromolar range. This underscores the potential of this compound as a lead structure for new anticancer agents .
Case Study 2: Microwave-Assisted Synthesis
Recent advancements in synthetic methods have introduced microwave-assisted synthesis techniques for producing gefitinib and its derivatives from this compound. This method significantly reduces reaction times and improves yields while minimizing the use of hazardous reagents, making it a suitable approach for industrial applications .
Applications in Drug Development
The compound's role as an intermediate in drug development is critical. Its derivatives are being explored not only for their anticancer properties but also for potential applications in treating other diseases involving kinase dysregulation, such as certain autoimmune diseases and metabolic disorders .
Summary of Applications
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRYPLSYOYNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597261 | |
Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-72-8 | |
Record name | 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162012-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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